molecular formula C12H18O B1499959 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol CAS No. 1189467-93-3

2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol

Cat. No. B1499959
CAS RN: 1189467-93-3
M. Wt: 196.38 g/mol
InChI Key: OLBCVFGFOZPWHH-YXZMVERASA-N
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Description

2,6-Bis[(2H7)propan-2-yl](O-2H4)phenol, also known as 2,6-Di-tert-butylphenol, is an organic compound belonging to the group of phenols. It is a white, crystalline solid with a molecular formula of C15H24O and a molecular weight of 220.34 g/mol. It is insoluble in water and soluble in methanol, ethanol and other organic solvents.

Scientific Research Applications

Bioremediation of Environmental Pollutants

Bisphenol A, structurally related to "2,6-Bis(2H7_)propan-2-ylphenol", is a compound of concern due to its classification as an Endocrine Disrupting Chemical (EDC). Research indicates the potential of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A. This bioremediation process involves a reverse micelles system, highlighting the significance of non-aqueous catalysis to enhance the biodegradability of hydrophobic phenolic pollutants. The study demonstrated that the laccase/reverse micelles system could degrade Bisphenol A effectively, signifying an innovative approach towards mitigating the environmental impact of such compounds (Chhaya & Gupte, 2013).

Fate in Terrestrial and Aquatic Environments

Understanding the fate of Bisphenol A in terrestrial and aquatic environments is crucial for assessing its environmental impact. A comprehensive review elaborates on the various biological and non-biological processes responsible for the transformation and degradation of Bisphenol A. It underscores the susceptibility of Bisphenol A to degradation under both oxic and anoxic conditions, offering insights into the environmental longevity and transformation pathways of compounds like "2,6-Bis(2H7_)propan-2-ylphenol" (Im & Löffler, 2016).

Mechanism of Action

properties

IUPAC Name

1,2,3-trideuterio-5-deuteriooxy-4,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBCVFGFOZPWHH-YXZMVERASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662176
Record name 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1189467-93-3
Record name 2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol
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2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol
Reactant of Route 3
2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol
Reactant of Route 4
2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol
Reactant of Route 5
2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol
Reactant of Route 6
2,6-Bis[(~2~H_7_)propan-2-yl](O-~2~H_4_)phenol

Q & A

Q1: Why is Propofol-d18 used in the study instead of regular Propofol?

A1: Propofol-d18 is a deuterated form of Propofol, meaning it has a nearly identical chemical structure but with a higher molecular weight due to the presence of deuterium atoms. This difference allows for its distinct detection when analyzed alongside Propofol using mass spectrometry. In the study by Klemens et al., Propofol-d18 serves as an internal standard. [] Internal standards are crucial in analytical techniques like LC-MS/MS as they help correct for variations during sample preparation and analysis, ultimately improving the accuracy and reliability of Propofol quantification in plasma samples.

Q2: Can you explain the significance of the "EMA guideline" mentioned in the title and how it relates to Propofol-d18?

A2: The European Medicines Agency (EMA) guideline for bioanalytical method validation outlines stringent criteria for developing and validating methods used to measure drugs and metabolites in biological samples. [] The researchers adhered to these guidelines while developing their LC-MS/MS method for simultaneous quantification of Remifentanil and Propofol in human plasma. The use of Propofol-d18 as an internal standard contributes to fulfilling these guidelines by ensuring the method's accuracy, precision, and reliability for measuring Propofol concentrations in a clinical setting.

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